molecular formula C7H3BrCl2O2 B1287849 2-Bromo-3,5-dichlorobenzoic acid CAS No. 15396-39-1

2-Bromo-3,5-dichlorobenzoic acid

Cat. No.: B1287849
CAS No.: 15396-39-1
M. Wt: 269.9 g/mol
InChI Key: YGNYGLRBYWKIMH-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichlorobenzoic acid, also known as 2,3-dichloro-5-bromobenzoic acid, is a halogenated carboxylic acid. It is a white crystalline solid that is soluble in water and is used in various scientific research applications. This compound is often used as a starting material in the synthesis of other compounds, and has been studied for its biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Structural Characterization

2-Bromo-3,5-dichlorobenzoic acid is an intermediate in the synthesis of various compounds, including pyrimidine medicaments. Its synthesis from 3,5-dihydroxybenzoic acid and structural characterization through mass spectrometry have been investigated, highlighting its importance in the development of pharmaceuticals (Xu Dong-fang, 2000).

Halogen Bonding in Crystal Structures

The halogen bonds in isomeric compounds, including 2-bromo-4-chlorobenzoic acid, significantly influence their crystalline structures. Studies reveal different space groups for isomers, driven by O-HO hydrogen bonds and unique halogen bonded motifs. Such insights are crucial for understanding the supramolecular assembly and packing preferences in solid solutions, which could impact material science and pharmaceutical formulation (Titas Pramanik, M. Pavan, T. N. Guru Row, 2017).

Thermodynamic Properties

Critical evaluation of thermodynamic properties of halobenzoic acids, including bromo- and dichlorobenzoic acids, underscores the importance of computational chemistry and experimental consistency in understanding these compounds' physical and chemical behaviors. Such assessments aid in refining theoretical models and experimental techniques for a wide range of chemical compounds (R. Chirico et al., 2017).

Crystal Structures and Nonbonded Interactions

The crystal structures of dichlorobenzoic acids reveal significant insights into the nonbonded Cl·Cl contacts, which play a crucial role in dictating the crystallization and structural properties of these compounds. Such studies are fundamental to the design and development of new materials and pharmaceuticals by understanding the role of halogen interactions in molecular assembly (A. Pinkus, J. Kautz, Pallavi Ahobila-Vajjula, 2003).

Photodissociation Studies

Research into the photodissociation kinetics of bromochlorobenzenes, including bromo-3,5-dichlorobenzene, contributes to a deeper understanding of the dissociation dynamics of these molecules. Such studies are relevant in fields ranging from atmospheric chemistry to the design of light-sensitive materials, providing insights into the behavior of these compounds under ultraviolet radiation (D. Karlsson, J. Davidsson, 2008).

Safety and Hazards

While specific safety and hazard information for 2-Bromo-3,5-dichlorobenzoic acid is not available, related compounds like 3,5-dichlorobenzoic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-bromo-3,5-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNYGLRBYWKIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303014
Record name 2-Bromo-3,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15396-39-1
Record name 2-Bromo-3,5-dichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15396-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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